molecular formula C17H20F3NO3 B14085238 Tert-butyl 4-oxo-2-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate

Tert-butyl 4-oxo-2-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate

Cat. No.: B14085238
M. Wt: 343.34 g/mol
InChI Key: UHJLTLSGWKAUGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-oxo-2-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C11H16F3NO3. It is a piperidine derivative that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring with a tert-butyl ester group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-oxo-2-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with piperidine in the presence of a suitable catalyst. The resulting intermediate is then treated with tert-butyl chloroformate to form the final product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: Tert-butyl 4-oxo-2-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound is used to study the effects of trifluoromethyl-substituted piperidine derivatives on biological systems. It is often employed in the development of new drugs and therapeutic agents .

Medicine: Its unique structure allows for the exploration of new pharmacological activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-2-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 4-oxo-2-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C17H20F3NO3

Molecular Weight

343.34 g/mol

IUPAC Name

tert-butyl 4-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H20F3NO3/c1-16(2,3)24-15(23)21-9-8-13(22)10-14(21)11-4-6-12(7-5-11)17(18,19)20/h4-7,14H,8-10H2,1-3H3

InChI Key

UHJLTLSGWKAUGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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